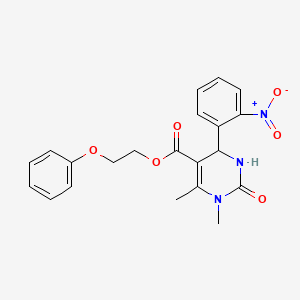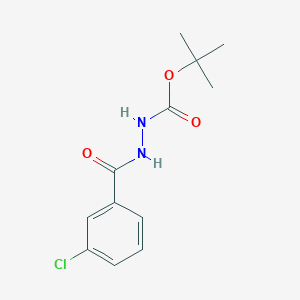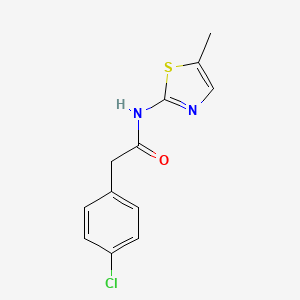
(E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one typically involves multi-step reactions. One common method includes the condensation of 4-phenylthiazol-2-amine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with p-tolylhydrazine under acidic or basic conditions to form the hydrazone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the hydrazone moiety, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a bioactive molecule in drug discovery.
- Studied for its antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential as a therapeutic agent in treating various diseases.
- Used in the development of diagnostic tools.
Industry:
- Utilized in the synthesis of advanced materials.
- Potential applications in the development of sensors and catalysts.
作用机制
The mechanism of action of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone moiety may play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-o-tolylhydrazono)-1H-pyrazol-5(4H)-one
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-chlorophenylhydrazono)-1H-pyrazol-5(4H)-one
Uniqueness: The uniqueness of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the p-tolylhydrazono group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
属性
IUPAC Name |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-13-8-10-16(11-9-13)22-23-18-14(2)24-25(19(18)26)20-21-17(12-27-20)15-6-4-3-5-7-15/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFYBXROWUANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B5058639.png)
![3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)


![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5058708.png)
![6-(5-Methylfuran-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)


![{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B5058726.png)
